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Compound of Interest

Compound Name: 2-(4-Methylphenyl)azepane
CAS No.: 168890-45-7
Cat. No.: B063979
Get Quote
. J

Executive Summary

2-(4-Methylphenyl)azepane (CAS: 168890-45-7) is a pharmacophore belonging to the 2-
arylazepane class. Structurally, it represents a ring-expanded homolog of 2-(4-
methylphenyl)piperidine (a close analog of methylphenidate metabolites) and lefetamine
analogs. Its physicochemical profile is characterized by high lipophilicity and a basic nitrogen
center, traits that facilitate blood-brain barrier (BBB) permeation. This compound is primarily of
interest in medicinal chemistry as a scaffold for NMDA receptor antagonists and monoamine
reuptake inhibitors.

Chemical Identity & Structural Analysis[2][3]
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Parameter Technical Specification

IUPAC Name 2-(4-Methylphenyl)azepane

i 2-(p-Tolyl)azepane; 2-(4-
Common Aliases o
Methylphenyl)hexamethyleneimine

CAS Registry Number 168890-45-7
Molecular Formula CisHisN
Molecular Weight 189.30 g/mol

) C2 (The carbon attached to the phenyl ring).
Chiral Center _ _
Exists as (R)- and (S)- enantiomers.

SMILES CC1=CC=C(C=C1)C2CCCCCCN2

Structural Commentary

The azepane ring is a flexible, seven-membered heterocycle. Unlike the rigid chair
conformation of piperidine, the azepane ring adopts a twist-chair or twist-boat conformation.
This increased conformational entropy affects receptor binding kinetics, often making azepanes
less potent but more selective than their piperidine homologs. The 4-methyl group on the
phenyl ring functions as a lipophilic anchor, enhancing hydrophobic interactions within the
binding pocket (e.g., the DAT transporter or NMDA channel pore).

Physicochemical Characteristics

This section details the core properties governing the compound's behavior in biological and
synthetic systems.[1]

Lipophilicity & Solubility Profile
o Predicted LogP:3.4 £ 0.3

o Rationale: The parent 2-phenylazepane has a LogP of ~2.9. The addition of a para-methyl
group adds approximately 0.5 log units.

o Implication: This value indicates high permeability across lipid bilayers (BBB penetrant).
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e Solubility (Free Base): Insoluble in water; highly soluble in DCM, Ethanol, DMSO, and
Toluene.

e Solubility (HCI Salt): >20 mg/mL in water; soluble in Ethanol; sparingly soluble in Acetone.
Acid-Base Properties (pKa)
e pKa (Conjugate Acid):10.2 — 10.6 (Estimated)

o Context: Unsubstituted azepane has a pKa of 11.[2]07. The 2-phenyl group exerts a weak
inductive withdrawing effect, slightly lowering the basicity compared to the parent amine.

o Bio-Distribution: At physiological pH (7.4), the compound exists almost exclusively
(>99.9%) in its protonated cationic form. This cationic charge is critical for electrostatic
anchoring to aspartate residues in target proteins (e.g., Asp-79 in the DAT).

Thermal Properties
e Boiling Point (Predicted): 285°C at 760 mmHg.

o State at STP: Viscous, colorless to pale yellow oil (Free Base). White crystalline solid
(Hydrochloride salt).

Synthetic Methodology (Protocol)

The most robust route to 2-arylazepanes is the Schmidt Rearrangement of 2-
arylcyclohexanones. This method effectively expands the six-membered ketone ring into the
seven-membered lactam or amine precursor.

Experimental Workflow: Schmidt Rearrangement Route

Reaction Logic:
e Precursor Synthesis: Arylation of cyclohexanone.

e Ring Expansion: Insertion of nitrogen via hydrazoic acid (
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¢ Reduction: Conversion of the lactam to the amine.

Step 1: Arylation

4-Bromotoluene

(Pd Cat/NaOtBu) \
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Cyclohexanone

LiAIH4 / THF
Reflux

2-(4-Methylphenyl)
azepane

Click to download full resolution via product page

Figure 1: Synthetic pathway via Schmidt Rearrangement. Note that migration of the more
substituted carbon is generally favored, yielding the 7-aryl isomer, though regio-control can
vary with acid strength.

Detailed Protocol (Step-by-Step)

Step 1: Synthesis of 2-(4-Methylphenyl)cyclohexanone
» Reagents: Cyclohexanone (1.0 eq), 4-Bromotoluene (1.1 eq),

(2 mol%), BINAP (3 mol%), NaOtBu (1.5 eq).

e Procedure:

o Charge an oven-dried flask with toluene, catalyst, and ligand under Argon.
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o Add ketone and base; stir at 80°C for 12 hours.
o Quench with
, extract with EtOAc. Purify via flash chromatography (Hex/EtOACc).
Step 2: Schmidt Ring Expansion
* Reagents: 2-(4-Methylphenyl)cyclohexanone, Sodium Azide (

), Methanesulfonic acid (
) or Polyphosphoric acid (PPA).

e Procedure:

[e]

Dissolve ketone in DCM/Acid mixture at 0°C.

o Add

portion-wise (Caution:
evolution).

Allow to warm to RT and stir for 4 hours.

o

o Neutralize carefully with NaOH. Extract the lactam intermediate.
Step 3: Lactam Reduction
e Reagents: Lithium Aluminum Hydride (

), dry THF.

e Procedure:
o Suspend

(2.0 eq) in dry THF under
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[e]

Add lactam solution dropwise at 0°C.

Reflux for 6-12 hours.

(¢]

[¢]

Fieser workup (Water, 15% NaOH, Water).

[¢]

Convert free base to HCI salt using ethereal HCI for stability.

Pharmacological & Biological Context

While this guide focuses on physicochemical properties, understanding the biological interface
is crucial for application.

Mechanism of Action (Predicted)

Based on SAR (Structure-Activity Relationship) with 2-phenylazepane and ephenidine:

o NMDA Antagonism: The 2-arylazepane scaffold overlaps with the pharmacophore for the
PCP/MK-801 binding site within the NMDA receptor channel. The 4-methyl group likely
increases affinity via hydrophobic interaction with channel residues.

¢ Monoamine Reuptake: The secondary amine and aryl group spacing mimics the
phenethylamine motif, suggesting potential affinity for DAT (Dopamine Transporter) and NET
(Norepinephrine Transporter).

Bioavailability Flow
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Figure 2: Physicochemical influence on pharmacokinetics. The high pKa implies that pH
partitioning is the rate-limiting step for absorption.

Handling & Safety Protocols
Hazard Classification:
¢ Acute Toxicity: Likely moderate (Oral/Inhalation).

« Corrosivity: Free base is a secondary amine and can cause skin burns/eye damage.
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CNS Activity: Handle as a potent psychoactive substance.

Storage:

Store as the Hydrochloride salt to prevent oxidation and absorption of atmospheric

(carbamate formation).

Keep at -20°C, desiccated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Comprehensive Physicochemical Profile: 2-(4-
Methylphenyl)azepane[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b063979/docs#comprehensive-physicochemical-
profile-2-4-methylphenyl-azepane-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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